N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide

Description

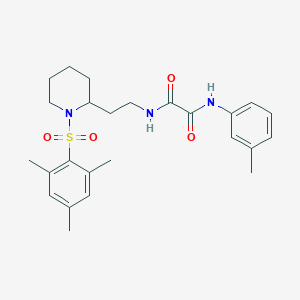

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a mesitylsulfonyl-substituted piperidine moiety linked to an ethyl spacer and an m-tolyl group. The mesitylsulfonyl group may confer enhanced metabolic stability compared to other sulfonamide derivatives, while the m-tolyl and piperidine components could influence receptor binding or solubility .

Properties

IUPAC Name |

N'-(3-methylphenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O4S/c1-17-8-7-9-21(16-17)27-25(30)24(29)26-12-11-22-10-5-6-13-28(22)33(31,32)23-19(3)14-18(2)15-20(23)4/h7-9,14-16,22H,5-6,10-13H2,1-4H3,(H,26,29)(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUMUNNDSNCRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

Formation of Mesitylsulfonyl Piperidine: The initial step involves the reaction of mesitylsulfonyl chloride with piperidine to form mesitylsulfonyl piperidine.

Ethylation: The mesitylsulfonyl piperidine is then reacted with an ethylating agent to introduce the ethyl group.

Oxalamide Formation: The final step involves the reaction of the ethylated mesitylsulfonyl piperidine with m-tolyl oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mesitylsulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets. The mesitylsulfonyl group is known to interact with protein active sites, potentially inhibiting enzyme activity. The piperidine ring may facilitate binding to receptors in the nervous system, while the oxalamide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Key Compounds:

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): Substituents: 2,4-dimethoxybenzyl and pyridin-2-ylethyl groups. 16.099) for reducing monosodium glutamate (MSG) in foods . Metabolism: Rapidly hydrolyzed to non-toxic metabolites, with a NOEL of 100 mg/kg bw/day in rats .

16.101): Substituents: Methoxy-methylbenzyl and pyridin-2-ylethyl groups. Safety: Shares metabolic pathways with S336, with a safety margin of >500 million based on exposure levels .

Comparison :

- The mesitylsulfonyl-piperidine group in the target compound replaces the benzyl or methoxybenzyl groups in flavoring analogs, likely altering solubility and metabolic stability. The bulky mesityl group may reduce CYP3A4 inhibition compared to analogs like S5456 (51% inhibition at 10 µM) .

Pharmaceutical Oxalamides

Key Compounds:

BNM-III-170 (HIV Entry Inhibitor): Structure: N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide. Function: Targets the CD4-binding site of HIV-1 gp120, enhancing antiviral efficacy .

Compound 27 (Antiviral Agent) :

Comparison :

- The mesitylsulfonyl group may enhance blood-brain barrier penetration compared to hydroxylmethyl-thiazole derivatives .

Biological Activity

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Piperidine Ring : A six-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.

- Mesitylsulfonyl Group : A sulfonamide moiety that enhances solubility and biological activity.

- Oxalamide Linkage : This functional group is crucial for the compound's interaction with biological targets.

Molecular Formula : C23H31N3O4S

Molecular Weight : 477.64 g/mol

IUPAC Name : this compound

Preliminary studies suggest that this compound may act primarily as a modulator of neurotransmitter receptors, particularly those involved in serotonin signaling. Its interaction with the 5-HT6 receptor indicates potential applications in treating neurological disorders such as depression and anxiety.

Pharmacological Effects

Research indicates that this compound exhibits:

- Antagonistic Activity : Selective antagonism of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and memory function .

- Modulation of Inflammatory Responses : Potential effects on proteins involved in inflammation and cell signaling pathways .

In Vitro Studies

Several studies have investigated the biological activity of this compound through in vitro assays:

- Cell Viability Assays : The compound demonstrated concentration-dependent effects on cell viability in human macrophages, indicating its potential as an anti-inflammatory agent .

- Neuroprotective Effects : It has been shown to prevent pyroptosis in immune cells, suggesting protective roles against neuroinflammation .

Data Summary

Case Study 1: Neuropharmacological Applications

In a study examining compounds similar to this compound, researchers found that these compounds could significantly enhance cognitive functions in animal models. The modulation of serotonin receptors was linked to improved memory retention and reduced anxiety-like behaviors.

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory properties of this compound. The results indicated that it effectively reduced IL-1β release from LPS-stimulated macrophages, highlighting its potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide, and how are reaction conditions optimized?

- Answer : The synthesis typically involves:

- Formation of the piperidine-sulfonamide intermediate : Mesitylsulfonyl chloride reacts with piperidine derivatives under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .

- Ethyl linkage coupling : The piperidine intermediate is alkylated with a bromoethyl group, followed by nucleophilic substitution to attach the oxalamide backbone .

- Oxalamide formation : Reaction with oxalyl chloride and m-toluidine under anhydrous conditions ensures proper amide bond formation .

- Optimization : Temperature (0–5°C for sulfonylation), solvent choice (dichloromethane for solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for >90% purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the mesitylsulfonyl and m-tolyl groups (e.g., aromatic proton shifts at δ 6.8–7.2 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using a C18 column and UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z ≈ 500 (calculated for C27H34N3O4S+) .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Answer :

- Kinase inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays to identify IC50 values .

- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects .

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) quantify binding affinity (Ki) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Answer :

- Core modifications : Replace the m-tolyl group with electron-withdrawing groups (e.g., -Cl, -CF3) to enhance kinase binding .

- Piperidine substitution : Compare mesitylsulfonyl with tosyl or benzylsulfonyl groups to evaluate steric effects on target engagement .

- In silico docking : Use Schrödinger Suite or AutoDock to model interactions with kinase ATP-binding pockets and prioritize derivatives .

Q. How should contradictory data between in vitro and cellular assays be resolved?

- Answer :

- Assay validation : Confirm compound stability in cell media via LC-MS to rule out degradation .

- Membrane permeability : Measure logP (e.g., octanol-water partition) and use PAMPA assays to assess cellular uptake limitations .

- Off-target effects : Perform kinome-wide profiling (e.g., DiscoverX) to identify unintended targets .

Q. What strategies mitigate low solubility in pharmacokinetic studies?

- Answer :

- Prodrug design : Introduce phosphate or acetyl groups to the oxalamide nitrogen for enhanced aqueous solubility .

- Nanoparticle formulation : Use PLGA-based nanoparticles to improve bioavailability in rodent models .

- Co-solvent systems : Test DMSO/PEG-400 mixtures (≤10% v/v) for in vivo dosing without precipitation .

Q. How can computational methods predict metabolite formation and toxicity?

- Answer :

- Metabolism prediction : Use Schrödinger’s BioLuminate or ADMET Predictor™ to identify cytochrome P450 oxidation sites (e.g., piperidine ring) .

- Toxicity screening : Apply Derek Nexus to flag structural alerts (e.g., sulfonamide-related hepatotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.